
(E)-1-(2-Hydroxymethylcyclopropylidenemethyl)thymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(2-Hydroxymethylcyclopropylidenemethyl)thymidine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in medical research and treatment, particularly in antiviral and anticancer therapies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2-Hydroxymethylcyclopropylidenemethyl)thymidine typically involves multiple steps, including the formation of the cyclopropylidene ring and the attachment of the thymidine moiety. Common reagents might include cyclopropylidene precursors, thymidine, and various catalysts and solvents. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring purity and yield, and adhering to safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(2-Hydroxymethylcyclopropylidenemethyl)thymidine can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Conditions often involve specific temperatures, solvents, and catalysts.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield aldehydes or ketones, while substitution reactions could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules.
Biology: Studied for its effects on cellular processes.
Medicine: Investigated for antiviral and anticancer properties.
Industry: Potential use in the synthesis of pharmaceuticals and other chemicals.
Mecanismo De Acción
The mechanism of action of (E)-1-(2-Hydroxymethylcyclopropylidenemethyl)thymidine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can inhibit the replication of viruses or the proliferation of cancer cells. The molecular targets and pathways involved include DNA polymerases and other enzymes critical for nucleic acid metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Acyclovir: Another nucleoside analog used in antiviral therapy.
Zidovudine: A nucleoside analog used in the treatment of HIV.
Gemcitabine: A nucleoside analog used in cancer treatment.
Uniqueness
(E)-1-(2-Hydroxymethylcyclopropylidenemethyl)thymidine is unique due to its specific structure, which may confer distinct biological activities and therapeutic potential compared to other nucleoside analogs.
Propiedades
Número CAS |
213484-36-7 |
|---|---|
Fórmula molecular |
C10H12N2O3 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
1-[[(2R)-2-(hydroxymethyl)cyclopropylidene]methyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12N2O3/c1-6-3-12(10(15)11-9(6)14)4-7-2-8(7)5-13/h3-4,8,13H,2,5H2,1H3,(H,11,14,15)/t8-/m0/s1 |
Clave InChI |
OMLRRFVCAPFHFE-QMMMGPOBSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)C=C2C[C@H]2CO |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C=C2CC2CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(Propan-2-yl)anilino]phenol](/img/structure/B14259283.png)
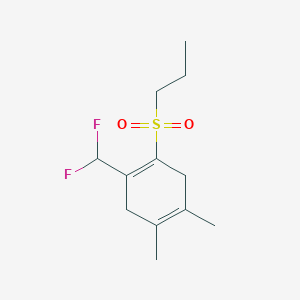


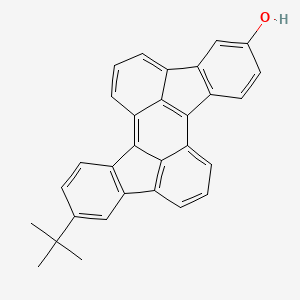
![4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile](/img/structure/B14259315.png)
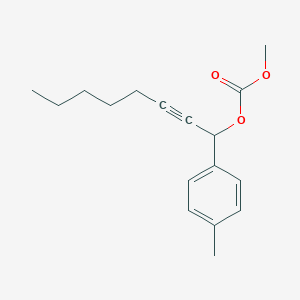
![2-Propanol, 1,3-bis[bis[(6-methyl-2-pyridinyl)methyl]amino]-](/img/structure/B14259327.png)
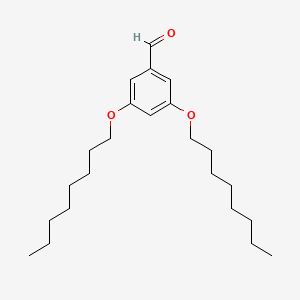
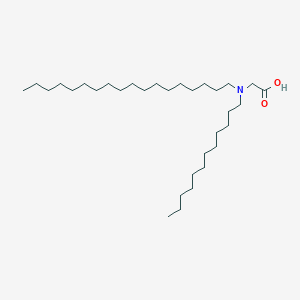
![4H-1,3-benzoxazin-4-one, 6,8-dichloro-2,3-dihydro-3-[2-(nitrooxy)ethyl]-](/img/structure/B14259344.png)
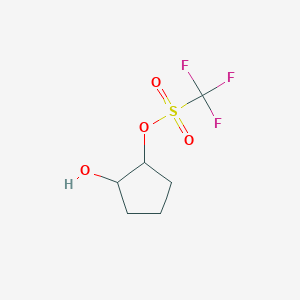
![2-[Bis(5-formylthiophen-2-yl)methylidene]-2H-1,3-dithiole-4,5-dicarbonitrile](/img/structure/B14259357.png)
![Morpholine, 4-[(2E)-2-methyl-1-oxo-2-butenyl]-](/img/structure/B14259358.png)
